Dinorphin A is derived from the prodynorphin precursor, which undergoes enzymatic cleavage to yield several dynorphin peptides, including dynorphin A. The trifluoroacetic acid salt form enhances its stability and solubility, making it suitable for various biochemical applications. In terms of classification, dinorphin A trifluoroacetic acid salt is categorized as an opioid peptide, with specific affinity for kappa-opioid receptors (KOR), though it also interacts with mu-opioid receptors (MOR) and delta-opioid receptors (DOR) .
The synthesis of dinorphin A trifluoroacetic acid salt typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain, followed by the introduction of trifluoroacetic acid to form the salt. Key steps in the synthesis include:
The molecular structure of dinorphin A trifluoroacetic acid salt consists of a complex arrangement of amino acids that contribute to its biological activity. The structure features a cyclic conformation typical of opioid peptides, which is crucial for receptor binding. The compound exhibits a high degree of hydrophilicity due to its amino acid composition and the presence of trifluoroacetate groups.
Dinorphin A trifluoroacetic acid salt can undergo various chemical reactions typical for peptides, including:
The mechanism of action for dinorphin A trifluoroacetic acid salt primarily involves its binding to kappa-opioid receptors located in the central nervous system. Upon binding, it activates these receptors leading to:
Dinorphin A trifluoroacetic acid salt exhibits several notable physical and chemical properties:
Relevant data include:
Dinorphin A trifluoroacetic acid salt has several significant applications in scientific research:
Dynorphin A (Dyn A), an endogenous heptadecapeptide ligand for kappa-opioid receptors (KOR), possesses a conserved N-terminal "message" sequence (Tyr-Gly-Gly-Phe) critical for receptor activation and a C-terminal "address" sequence (Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) conferring KOR selectivity. To address its inherent conformational flexibility and low receptor selectivity, researchers have developed constrained analogs. Ring-closing metathesis (RCM) facilitates cyclization between allylglycine residues incorporated at positions 2, 5, and 8, yielding analogs with low nanomolar KOR affinity (Ki = 0.84–11 nM). The cis/trans isomer ratio of the resulting double bond depends on allylglycine stereochemistry and position, significantly influencing KOR binding and functional activity [1]. Computational de novo design platforms have further enabled the creation of lariat-shaped macrocyclized peptides conjugated to opioid small molecules (e.g., β-naloxamine). These hybrids exhibit mixed KOR agonism/mu-opioid receptor (MOR) antagonism, leveraging simultaneous orthosteric binding and extracellular loop (ECL2/ECL3) interactions for enhanced selectivity [4].
Table 1: Cyclic Dynorphin A Analogs via Ring-Closing Metathesis
Cyclization Position | Allylglycine Stereochemistry | Yield (%) | cis/trans Ratio | KOR Ki (nM) |
---|---|---|---|---|
[2,5] | L-AllGly² | 56 | 1:1.1 | 3.2 |
[2,5] | D-AllGly² | 62 | 1:1.8 | 0.84 |
[5,8] | L-AllGly⁵/L-AllGly⁸ | 74 | 1:2.3 | 11 |
Dynorphin A trifluoroacetic acid (TFA) salt is synthesized via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, which permits precise incorporation of non-natural amino acids and site-specific cyclization. RCM is performed on-resin using second-generation Grubbs’ catalyst in dichloromethane/N,N-dimethylformamide (4:1 v/v) at elevated temperatures (45–50°C), achieving cyclization yields of 56–74%. The solvent mixture enhances peptide solvation and catalyst activity, while on-resin reactions minimize dimerization [1]. For thioether-cyclized conjugates, a three-step protocol is employed: (1) N-terminal bromoacetylation, (2) selective 4-methyltrityl (Mmt) deprotection of cysteine, and (3) thioether macrocyclization. This yields 14- to 17-membered rings with minimal epimerization [4] [6]. Incorporation of sterically constrained residues (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) requires triazine-based coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate to ensure efficient amide bond formation [6].
TFA salt formation occurs during final deprotection and resin cleavage. The TFA-mediated removal of tert-butyl (tBu)-based side-chain protectors (e.g., tBu for Tyr/Ser/Thr, trityl for Asn/Gln) liberates cationic amino groups, which subsequently form salts with TFA anions. This process uses 80–95% TFA in water with scavengers (e.g., triisopropylsilane) to prevent side reactions like tert-butylation of Tyr [7]. Crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 or biphenyl stationary phases, with the latter enhancing selectivity for aromatic-rich dynorphin sequences via π-stacking interactions. Purified fractions are lyophilized to obtain TFA salts as hygroscopic powders, with purity ≥95% confirmed by analytical HPLC [3] [6].
Table 2: Computational Design Parameters for Dynorphin Hybrids [4]
Design Parameter | Role in Conjugate Efficacy | Validated Method |
---|---|---|
Rosetta ΔΔG binding energy | Predicts KOR affinity (< −50 kcal/mol) | Radioligand binding (Kd = 1–10 nM) |
ECL2/ECL3 interactions | Governs functional selectivity; contacts W124/ECL2 and F235/ECL3 bias G-protein signaling | Cryo-EM (2.6 Å resolution) |
Lariat cyclization (5–6 residues) | Reduces entropy penalty for binding; enhances proteolytic stability (>90% intact after 1 h in serum) | LC-MS stability assay |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7